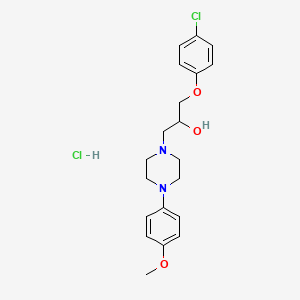

1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

This compound features a propan-2-ol backbone substituted with a 4-chlorophenoxy group and a 4-(4-methoxyphenyl)piperazine moiety. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Piperazine derivatives are widely explored for their CNS activity, including serotonin (5-HT) receptor modulation . The 4-methoxyphenyl group on the piperazine ring may improve receptor affinity, while the 4-chlorophenoxy substituent contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3.ClH/c1-25-19-8-4-17(5-9-19)23-12-10-22(11-13-23)14-18(24)15-26-20-6-2-16(21)3-7-20;/h2-9,18,24H,10-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCRRRXPTPCICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process involving the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. The subsequent reaction with 4-(4-methoxyphenyl)piperazine leads to the formation of 1-(4-chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol. The final product is obtained as the hydrochloride salt through reaction with hydrochloric acid.

Industrial Production Methods: Industrial production involves optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as crystallization or recrystallization.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibits a range of pharmacological properties:

Antidepressant Activity

Studies have shown that compounds containing piperazine rings can exhibit antidepressant-like effects. For example, a study published in the Journal of Medicinal Chemistry indicated that modifications to the piperazine structure could enhance serotonin receptor affinity, which is crucial for antidepressant activity .

Antitumor Properties

The compound has been included in screening libraries targeting cancer pathways. Preliminary studies suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . In particular, its ability to modulate protein-protein interactions has been highlighted as a potential therapeutic strategy against various cancers .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound, particularly its impact on neurotransmitter systems involved in anxiety and depression. Its structural analogs have shown promise in animal models for anxiety reduction .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Clinical Trials for Depression : A trial involving piperazine derivatives demonstrated significant reductions in depression scores among participants, suggesting potential applications for mood disorders.

- Cancer Treatment Protocols : In vitro studies using cell lines treated with this compound showed a marked decrease in proliferation rates, supporting its role as a candidate for further development in oncological therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the piperazine ring and the phenoxy group. These modifications influence molecular weight, lipophilicity (logP), and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Receptor Selectivity : Compound 1e () shows 5-HT7 receptor agonism due to the imidazo[1,2-a]pyridinyl group, a feature absent in the target compound.

- Synthetic Yield : Analogs with bulkier substituents (e.g., 3,4-dichlorobenzyl in Compound 32) exhibit lower yields (~87%) compared to simpler derivatives .

Pharmacological Implications

Piperazine Core Modifications

- 4-Methoxyphenyl vs. 2-Methoxyphenyl : The target compound’s 4-methoxyphenyl group on piperazine may offer better receptor alignment than 2-methoxyphenyl derivatives (CAS 66307-56-0), which could sterically hinder binding .

Functional Group Impact

- Trifluoromethyl Substitution : The CF3 group in CAS 1179452-11-9 enhances metabolic stability but may increase toxicity risks .

- Bulkier Substituents : Compounds like 1e () with extended aromatic systems show higher molecular weights (>500 Da), which could limit bioavailability despite improved receptor affinity .

Clinical and Preclinical Relevance

- 5-HT Receptor Modulation: Piperazine derivatives are prevalent in antidepressants and antipsychotics.

- Antimicrobial Activity: highlights piperazine-based biofilm inhibitors, though the target compound’s chlorophenoxy group may reduce antibacterial efficacy compared to dichlorobenzyl analogs .

Biological Activity

1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 66307-62-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H25ClN2O, with a molecular weight of approximately 348.89 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological activities.

Antitumor Activity

Research has indicated that compounds similar to 1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol exhibit significant antitumor activity. A study synthesized various piperazine derivatives and evaluated their efficacy against different cancer cell lines. The results demonstrated that certain derivatives could inhibit tumor cell proliferation effectively, suggesting a potential application in cancer therapy .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of piperazine derivatives have been extensively studied. In one investigation, synthesized compounds were tested against various bacterial strains and fungi. The findings revealed that some derivatives exhibited promising antibacterial effects, particularly against Gram-positive bacteria, along with antifungal activity against common fungal pathogens .

Dopamine Receptor Modulation

Recent studies have highlighted the role of compounds containing piperazine in modulating dopamine receptors. Specifically, 1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol was analyzed for its effects on D3 dopamine receptor activity. It was found to promote β-arrestin translocation and G protein activation, indicating its potential as a selective D3 receptor agonist . This modulation could have implications for treating neuropsychiatric disorders.

Case Studies

- Study on Antitumor Activity : A series of piperazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that certain modifications to the piperazine structure enhanced antitumor efficacy significantly .

- Antibacterial Evaluation : In a comparative study of various synthesized compounds, 1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the standard synthesis routes for 1-(4-chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1: Formation of the piperazine core through nucleophilic substitution or reductive amination. For example, reacting 4-(4-methoxyphenyl)piperazine with epichlorohydrin under controlled pH (7–9) and temperature (60–80°C) to introduce the propan-2-ol backbone .

- Step 2: Etherification of the chlorophenol derivative with the intermediate from Step 1. This requires a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetonitrile .

- Final Step: Salt formation using HCl in anhydrous ethanol to improve solubility and stability .

Key Considerations: Optimize reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of piperazine to epichlorohydrin) to avoid side products .

Q. How is the compound characterized to confirm its structural integrity?

Q. What are the recommended purification techniques for this compound?

- Recrystallization: Use ethanol/water (70:30 v/v) to remove unreacted starting materials .

- Column Chromatography: Employ silica gel (200–300 mesh) with a gradient of ethyl acetate/hexane (1:3 to 1:1) for intermediates .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) ensure >95% purity for pharmacological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Cross-Technique Validation: Combine NMR, X-ray crystallography, and computational methods (e.g., DFT calculations) to verify bond angles and torsional strains. For instance, SHELX refinement of X-ray data can resolve ambiguities in proton assignments .

- Dynamic NMR: Use variable-temperature ¹H NMR to study conformational changes in the piperazine ring, which may cause splitting of peaks at lower temperatures .

- 2D NMR (COSY, HSQC): Map coupling interactions to confirm connectivity between the propan-2-ol backbone and aromatic groups .

Q. What experimental design strategies are effective for studying receptor interactions?

- In Vitro Binding Assays:

- Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to model interactions with 5-HT₁A or D₂ receptors. Focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the chlorophenoxy moiety .

Q. How can crystallographic data improve understanding of the compound’s stability?

- SHELX Refinement: Analyze thermal displacement parameters (B-factors) to identify flexible regions (e.g., the propan-2-ol chain) that may impact solubility .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds between the hydrochloride and methoxyphenyl groups) to predict stability under varying humidity .

Q. What methodologies are recommended for optimizing synthetic yield?

-

Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables:

Factor Range Optimal Value Temperature 50–90°C 70°C Reaction Time 8–24 hours 18 hours Solvent (DMF:Water) 90:10–70:30 v/v 80:20 v/v -

Catalyst Screening: Test Pd/C or ZnCl₂ for selective ether formation; ZnCl₂ may reduce side reactions by stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.